molecular formula C12H11F3O3 B038913 Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate CAS No. 112822-88-5

Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate

Cat. No. B038913
M. Wt: 260.21 g/mol
InChI Key: FTINRPRTRKCTHJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate is a chemical compound of interest due to its trifluoromethyl group and phenyl ring, which may suggest its utility in a range of chemical reactions and applications, including pharmaceuticals and materials science. The compound's specific synthesis, structure, and properties may offer unique characteristics useful in these fields.

Synthesis Analysis

The synthesis of related ethyl 3-oxopropanoate compounds involves various strategies, including 1,3-dipolar cycloadditions and reactions with alkynes, leading to CF3-substituted pyrazoles with good overall yields and excellent regioselectivities (Gladow, Daniel et al., 2014). Additionally, ethyl 3,3,3-trifluoropropanoate has been synthesized as an additive to enhance the performance of lithium-ion batteries, indicating the functional versatility of related compounds (Huang, Tao et al., 2016).

Molecular Structure Analysis

Polymorphism in compounds closely related to ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate has been studied, revealing challenges in analytical and physical characterization due to their similar spectra and diffraction patterns (Vogt, F. et al., 2013). These findings emphasize the importance of detailed structural analysis in understanding such compounds.

Chemical Reactions and Properties

Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate's related reactions include the synthesis of ethyl 2-alkyl(aryl, hetaryl)aminomethylidene-3-polyfluoroalkyl-3-oxopropionates, showcasing the reactivity of similar compounds with amines to form products existing as mixtures of Z and E isomers (Pryadeina, M. V. et al., 2007).

Physical Properties Analysis

The physical properties of ethyl 3-oxopropanoate derivatives are influenced by their molecular structure, with specific polymorphic forms showing distinct X-ray diffraction patterns and spectroscopic characteristics, which are crucial for their identification and application (Vogt, F. et al., 2013).

Chemical Properties Analysis

The chemical behavior of ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate and related compounds, particularly in reactions with nucleophilic reagents, demonstrates the synthetic versatility and potential for the development of compounds with desired functionalities (Pasternak, P. et al., 2000).

properties

IUPAC Name

ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-3-18-10(17)5-9(16)7-4-8(13)12(15)6(2)11(7)14/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTINRPRTRKCTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555109
Record name Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate

CAS RN

112822-88-5
Record name Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.4 g of magnesium, 10 ml of ethanol, and 0.4 ml of carbon tetrachloride were stirred in a three necked flask at room temperature for activation, and 15 ml of diethyl malonate and 40 ml of tetrahydrofuran were gradually added dropwise. The mixture was stirred at 80° C. for 4 hours. The reaction solution was allowed to cool, and then cooled to −40° C. To 50 ml solution in methylene chloride of 15.5 g of 2,4,5-trifluoro-3-methylbenzoic acid obtained in Reference Example 1(3) were added 8 ml of oxalyl dichloride and 5 drops of N,N-dimethylformamide, and the mixture was stirred at room temperature for 3 hours. The solvent was distilled off, and tetrahydrofuran was added for azeotropic distillation. The residue was dissolved in 40 ml of tetrahydrofuran, and this solution was gradually added dropwise to the above-described reaction solution at −40° C. After the dropwise addition, the reaction solution was stirred at room temperature for 3 days, and the solvent was distilled off. 50 ml of 12N hydrochloric acid was added to the solution to about pH 2, and the solution was extracted with chloroform, and solvent was distilled off. To the residue were added 30 ml of water and 0.6 g of p-toluenesulfonic acid, and the mixture was stirred under reflux for 6 hours. The reaction solution was allowed to cool, extracted with chloroform, and washed with water and 5% aqueous solution of sodium hydrogencarbonate successively. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure to obtain the title compound as 5.5 g of powder and 10.2 g of brown oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of diethyl 2-(2,4,5-trifluoro-3-methylbenzoyl)malonate (8.10 g) and p-toluenesulfonic acid (9.6 mg) in water (9.6 ml) was refluxed for 3 hours with stirring vigorously. After cooling, the reacting mixture was extracted with dichloromethane. The organic layer was washed with 7% aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The resulting residue was allowed to stand in a refrigerator for 2 days, the resulting precipitate was collected by filtration and recrystallized from n-hexane to give the title compound (0.51 g) as colorless prisms, mp 38°-39° C.
Name
diethyl 2-(2,4,5-trifluoro-3-methylbenzoyl)malonate
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
9.6 mg
Type
reactant
Reaction Step One
Name
Quantity
9.6 mL
Type
solvent
Reaction Step One

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